Phosphorochloridothioic acid, dibutyl ester

Description

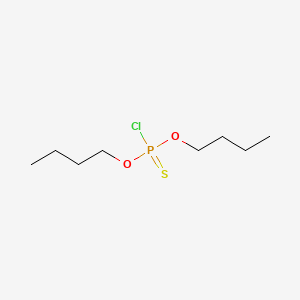

Phosphorochloridothioic acid, dibutyl ester (hypothetical structure based on analogs) is an organophosphorus compound characterized by a central phosphorus atom bonded to a chlorine atom, a sulfur atom, and two butyl ester groups. These compounds typically serve as intermediates in synthesizing pesticides, flame retardants, or plasticizers due to their reactive phosphorus-chlorine bond and sulfur-containing moieties .

Properties

IUPAC Name |

dibutoxy-chloro-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO2PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNUVUVGKIVWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214122 | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-39-8, 2524-07-4 | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYL CHLOROTHIOPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorochloridothioic acid, dibutyl ester can be synthesized through the esterification of phosphorochloridothioic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridothioic acid, dibutyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphorochloridothioic acid and butanol.

Oxidation: It can undergo oxidation reactions to form phosphorothioic acid derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Phosphorochloridothioic acid and butanol.

Oxidation: Phosphorothioic acid derivatives.

Substitution: Various substituted phosphorochloridothioic acid derivatives.

Scientific Research Applications

Phosphorochloridothioic acid, dibutyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of pesticides, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorochloridothioic acid, dibutyl ester involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. This reactivity makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparison

Key Observations:

- Substituent Effects: Chlorine and sulfur atoms contribute to reactivity. For example, the chlorine in phosphorochloridothioic esters facilitates nucleophilic substitution, making them key intermediates in organophosphate synthesis .

- Oxidation State : Di-n-butyl phosphite (P(III)) differs from phosphorochloridothioic esters (P(V)), leading to distinct reactivity profiles. Phosphites are often used as reducing agents or stabilizers, whereas P(V) compounds are more electrophilic .

Biological Activity

Phosphorochloridothioic acid, dibutyl ester (CAS No. 2524-04-1) is an organophosphorus compound that has garnered attention due to its biological activity and potential applications in various fields, including agriculture and medicine. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈ClO₂PS

- Molecular Weight : 238.76 g/mol

- Structural Characteristics : It features a phosphorus atom bonded to two butyl groups, a chlorine atom, and a thioate functional group, which contributes to its reactivity and biological interactions.

This compound primarily exhibits its biological effects through inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The following mechanisms are noted:

- Neurotoxicity : Prolonged AChE inhibition can lead to overstimulation of the nervous system, manifesting in symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is significant.

- Pesticidal Activity : Due to its AChE inhibitory properties, it has been used as a pesticide, targeting pests by disrupting their nervous systems.

Biological Activity Data

The following table summarizes key biological activities and toxicological data related to dibutyl ester:

Case Studies

-

Neurotoxic Effects in Rodents :

A study conducted on rats exposed to varying concentrations of dibutyl ester demonstrated dose-dependent neurotoxic effects. Behavioral assessments indicated impaired motor coordination and increased anxiety-like behaviors in higher exposure groups. Histopathological examinations revealed neuronal degeneration in the hippocampus and cortex. -

Aquatic Toxicology :

Research evaluating the impact of dibutyl ester on aquatic life found significant mortality rates among fish species exposed to sub-lethal concentrations over extended periods. The compound's persistence in water sources raised concerns regarding its environmental impact and necessitated further studies on biodegradation pathways. -

Pesticide Application :

Field trials assessing the efficacy of dibutyl ester as a pesticide showed promising results against common agricultural pests. However, the trials also highlighted the need for careful application practices due to its potential non-target effects on beneficial insects and pollinators.

Regulatory Status

Due to its toxicity profile and potential environmental hazards, dibutyl ester is classified under various regulatory frameworks aimed at managing chemical safety. The Environmental Protection Agency (EPA) has established guidelines for its use in agricultural applications, emphasizing the importance of risk assessments prior to deployment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing phosphorochloridothioic acid, dibutyl ester in a laboratory setting?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting dibutyl phosphorothioate with a chlorinating agent (e.g., PCl₅ or SOCl₂) under anhydrous conditions. Ensure stoichiometric control and inert atmosphere (N₂/Ar) to prevent hydrolysis. Reaction progress can be monitored via thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to confirm the disappearance of starting materials .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 220–260 nm) or GC-MS to assess purity.

- Spectroscopy : ¹H/³¹P NMR to confirm structural integrity and identify impurities (e.g., residual solvents or byproducts).

- Elemental Analysis : Verify C, H, S, and P content against theoretical values.

- Titration : Quantify active chloride content via argentometric titration .

Q. What are the critical stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store under inert gas (argon) at –20°C in amber glass vials to prevent moisture ingress and photodegradation.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid aqueous environments. Conduct reactions in sealed systems to minimize exposure to atmospheric humidity.

- Decomposition Risks : Hydrolysis produces toxic H₂S and HCl; always use fume hoods and gas scrubbers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across literature sources?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under strictly controlled conditions (temperature, solvent purity, reagent ratios).

- Advanced Characterization : Employ kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates with nucleophiles (e.g., amines, alcohols).

- Computational Modeling : Use DFT calculations to predict reactivity trends and compare with empirical data.

- Cross-Validation : Compare results with analogous compounds (e.g., diethyl or dimethyl esters) to identify substituent effects .

Q. What experimental strategies can mitigate interference from byproducts during derivatization reactions involving this compound?

- Methodological Answer :

- Byproduct Identification : Use LC-HRMS or MALDI-TOF to characterize side products (e.g., thiophosphate esters).

- Optimized Workup : Implement gradient extractions (e.g., hexane/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target product.

- In Situ Quenching : Add scavengers (e.g., molecular sieves) to trap residual HCl or H₂S during reactions .

Q. How does the steric bulk of the dibutyl ester group influence the compound’s reactivity compared to smaller esters (e.g., dimethyl or diethyl)?

- Methodological Answer :

- Kinetic Studies : Compare hydrolysis rates in buffered aqueous solutions (pH 4–10) using ³¹P NMR to track degradation.

- Steric Parameter Analysis : Calculate Tolman’s cone angles or use X-ray crystallography to assess spatial hindrance.

- Theoretical Insights : Perform MD simulations to model transition states in nucleophilic substitution reactions.

- Empirical Correlation : Correlate reactivity with logP values to assess hydrophobicity effects .

Methodological Notes

- Safety Compliance : Adhere to TSCA Section 12(b) export notification requirements if applicable .

- Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories for peer validation.

- Ethical Standards : Follow NIH/EPA guidelines for hazardous waste disposal and avoid unauthorized biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.